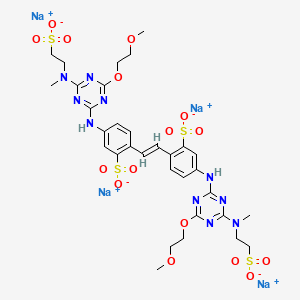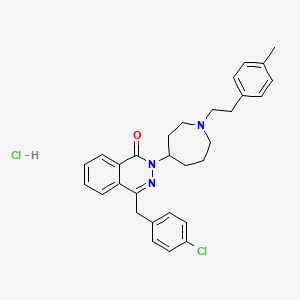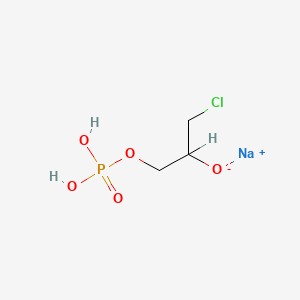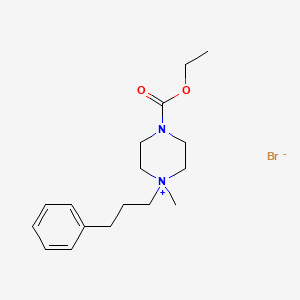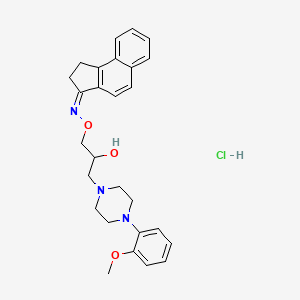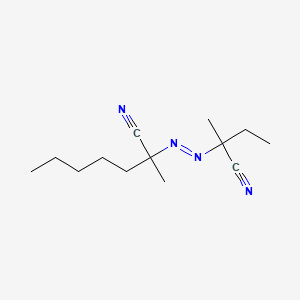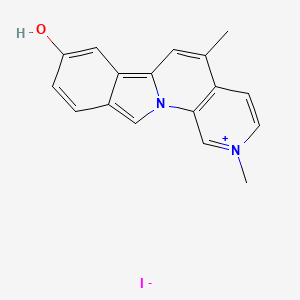
8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is a heterocyclic compound with a complex structure that includes a pyrido[3,4-a]carbazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrido[3,4-a]carbazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. These interactions are crucial for its biological effects, including its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and exhibit comparable chemical properties.
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives: These derivatives have similar biological activities and are used in related research applications.
Uniqueness
8-Hydroxy-2,5-dimethyl-11H-pyrido(3,4-a)carbazolium iodide is unique due to its specific functional groups and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, setting it apart from other similar compounds .
Propiedades
Número CAS |
102852-76-6 |
|---|---|
Fórmula molecular |
C17H15IN2O |
Peso molecular |
390.22 g/mol |
Nombre IUPAC |
2,5-dimethylisoindolo[2,1-a][1,7]naphthyridin-2-ium-8-ol;iodide |
InChI |
InChI=1S/C17H14N2O.HI/c1-11-7-16-15-8-13(20)4-3-12(15)9-19(16)17-10-18(2)6-5-14(11)17;/h3-10H,1-2H3;1H |
Clave InChI |
BRQGFJZXUGJXNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C3C=C(C=CC3=CN2C4=C1C=C[N+](=C4)C)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


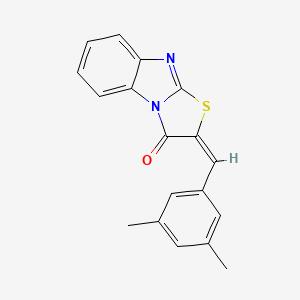

![(Z)-but-2-enedioic acid;1-(4-cyclopentylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B12722231.png)

